3-(Phenacylamino)benzoic acid
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Overview
Description
3-(Phenacylamino)benzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a phenacylamino group attached to the benzene ring of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenacylamino)benzoic acid typically involves the reaction of benzoic acid with phenacylamine. One common method is the nucleophilic substitution reaction where the amino group of phenacylamine reacts with the carboxyl group of benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenacylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Phenacylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Phenacylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenacylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative and in the manufacture of various chemicals.
Phenylacetic Acid: An aromatic carboxylic acid with a phenyl group attached to the alpha carbon of the carboxyl group.
Salicylic Acid: An aromatic carboxylic acid with a hydroxyl group attached to the benzene ring, commonly used in skincare products.
Uniqueness: 3-(Phenacylamino)benzoic acid is unique due to the presence of the phenacylamino group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific interactions and reactions that are not possible with simpler benzoic acid derivatives.
Properties
IUPAC Name |
3-(phenacylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(11-5-2-1-3-6-11)10-16-13-8-4-7-12(9-13)15(18)19/h1-9,16H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBHZPHFACBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343670 |
Source
|
Record name | 3-(Phenacylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917513-98-5 |
Source
|
Record name | 3-(Phenacylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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